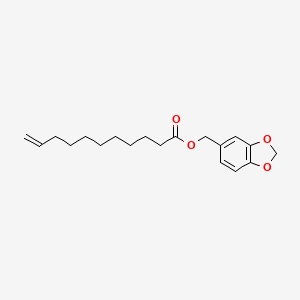
1,3-Benzodioxol-5-ylmethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ylmethyl undec-10-enoate is an organic compound with the molecular formula C19H26O4 It consists of a benzodioxole ring attached to a long aliphatic chain with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylmethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with 1,3-benzodioxol-5-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate ester formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl undec-10-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethyl undec-10-enoate: Unique due to its specific ester linkage and long aliphatic chain.
1,3-Benzodioxol-5-ylmethyl acetate: Similar structure but with a shorter aliphatic chain.
1,3-Benzodioxol-5-ylmethyl propionate: Another similar compound with a different ester group.
Uniqueness
This compound stands out due to its long aliphatic chain, which imparts unique physical and chemical properties.
Properties
CAS No. |
5434-15-1 |
|---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl undec-10-enoate |
InChI |
InChI=1S/C19H26O4/c1-2-3-4-5-6-7-8-9-10-19(20)21-14-16-11-12-17-18(13-16)23-15-22-17/h2,11-13H,1,3-10,14-15H2 |
InChI Key |
CBEMDLAFWIVOMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


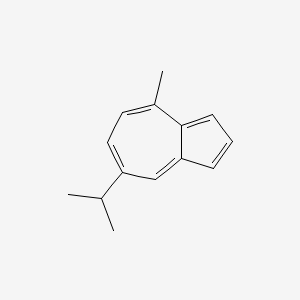
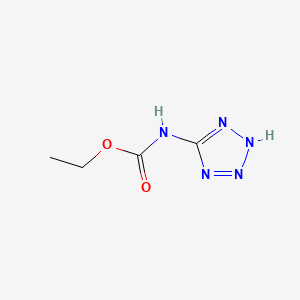

![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

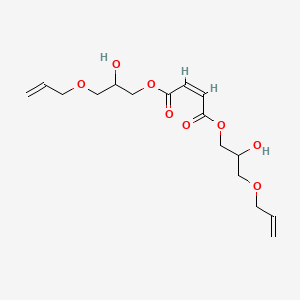
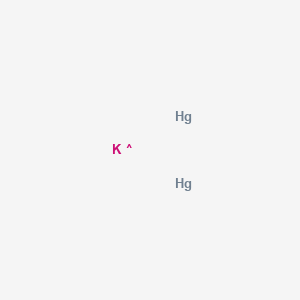

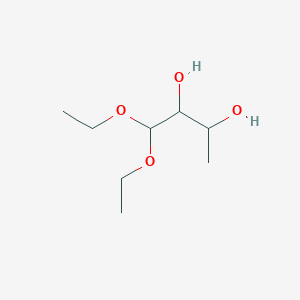
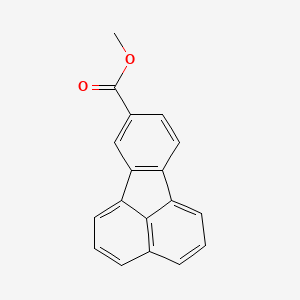
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
